

Spectroscopic Profile of 14-Dehydrobrowniine: A Technical Guide

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Compound of Interest

Compound Name: 14-Dehydrobrowniine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **14-Dehydrobrowniine**, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and analysis of this natural product in research and drug development settings. The data is compiled from primary scientific literature, ensuring accuracy and reliability.

Core Spectroscopic Data

The structural elucidation of **14-Dehydrobrowniine**, like many complex natural products, relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate carbon-hydrogen framework of **14-Dehydrobrowniine**.

¹³C NMR Data

The complete ¹³C NMR spectral data for **14-Dehydrobrowniine** has been meticulously assigned. The chemical shifts, recorded in deuteriochloroform (CDCl₃) at 15.03 MHz, provide a unique fingerprint of the carbon skeleton.^{[1][2]} A key feature in the ¹³C NMR spectrum is the downfield singlet observed at 216.3 ppm, which is characteristic of the carbonyl group at the C-

14 position.[1] The presence of this C-14 carbonyl group significantly influences the chemical shifts of neighboring carbons, including C-8, C-9, C-10, C-11, C-12, C-13, and C-16, causing them to shift downfield compared to the parent compound, browniine.[1]

Carbon No.	Chemical Shift (δ , ppm)	Carbon No.	Chemical Shift (δ , ppm)
1	85.3	14	216.3
2	26.1	15	36.9
3	34.6	16	82.1
4	38.6	17	64.0
5	48.7	18	77.9
6	82.8	19	56.4
7	53.6	N-CH ₂	48.9
8	83.9	N-CH ₂ -CH ₃	13.5
9	54.4	1-OCH ₃	55.9
10	45.9	6-OCH ₃	57.5
11	50.1	16-OCH ₃	56.1
12	36.1	18-OCH ₃	59.1
13	46.2		

Table 1: ¹³C NMR
Chemical Shift
Assignments for 14-
Dehydrobrowniine in
CDCl₃. [1]

¹H NMR Data

Detailed ¹H NMR data for **14-Dehydrobrowniine** is not readily available in the public domain through general searches. This information would typically be found in the original isolation

paper or subsequent detailed structural studies. For researchers requiring this data, a thorough search of specialized natural product chemistry databases and the primary literature is recommended.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of **14-Dehydrobrowniine**.

The molecular formula of **14-Dehydrobrowniine** is $C_{25}H_{39}NO_7$. The fragmentation pattern in the mass spectrum would be characteristic of the diterpenoid alkaloid skeleton and would show losses of functional groups such as methoxy and ethyl groups. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Specific quantitative MS data, including the m/z values of the molecular ion and major fragment ions, is not available in the public search results. This information is likely detailed in the primary publication reporting the compound's isolation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **14-Dehydrobrowniine**, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

- Hydroxyl (O-H) group: A broad absorption band in the region of $3400-3200\text{ cm}^{-1}$.
- Carbonyl (C=O) group: A strong, sharp absorption band around 1720 cm^{-1} , corresponding to the ketone at C-14.
- C-H stretching: Absorption bands in the region of $3000-2850\text{ cm}^{-1}$ for the aliphatic C-H bonds.
- C-O stretching: Absorption bands in the fingerprint region ($1300-1000\text{ cm}^{-1}$) for the ether and hydroxyl C-O bonds.

Specific IR absorption frequencies for **14-Dehydrobrowniine** are not available in the public search results and would be found in the original characterization paper.

Experimental Protocols

The spectroscopic data presented here are typically acquired using standard, well-established methodologies in natural product chemistry.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **14-Dehydrobrowniine** are dissolved in a deuterated solvent, typically deuteriochloroform (CDCl_3), in a standard 5 mm NMR tube.
- **Instrumentation:** ^{13}C NMR spectra are recorded on a high-field NMR spectrometer. The data for the provided table was obtained at a frequency of 15.03 MHz.^[1]
- **Data Acquisition:** Standard pulse sequences are used to acquire the ^{13}C spectrum. Proton-decoupled spectra are typically obtained to simplify the spectrum to a series of singlets, with each signal representing a unique carbon atom.
- **Referencing:** Chemical shifts are referenced to the solvent peak (CDCl_3 at δ 77.0 ppm) or an internal standard such as tetramethylsilane (TMS) at δ 0.0 ppm.

Mass Spectrometry

- **Instrumentation:** A variety of mass spectrometers can be used, including Electron Ionization (EI), Electrospray Ionization (ESI), or Fast Atom Bombardment (FAB) sources, often coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
- **Sample Introduction:** The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the ion source.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.

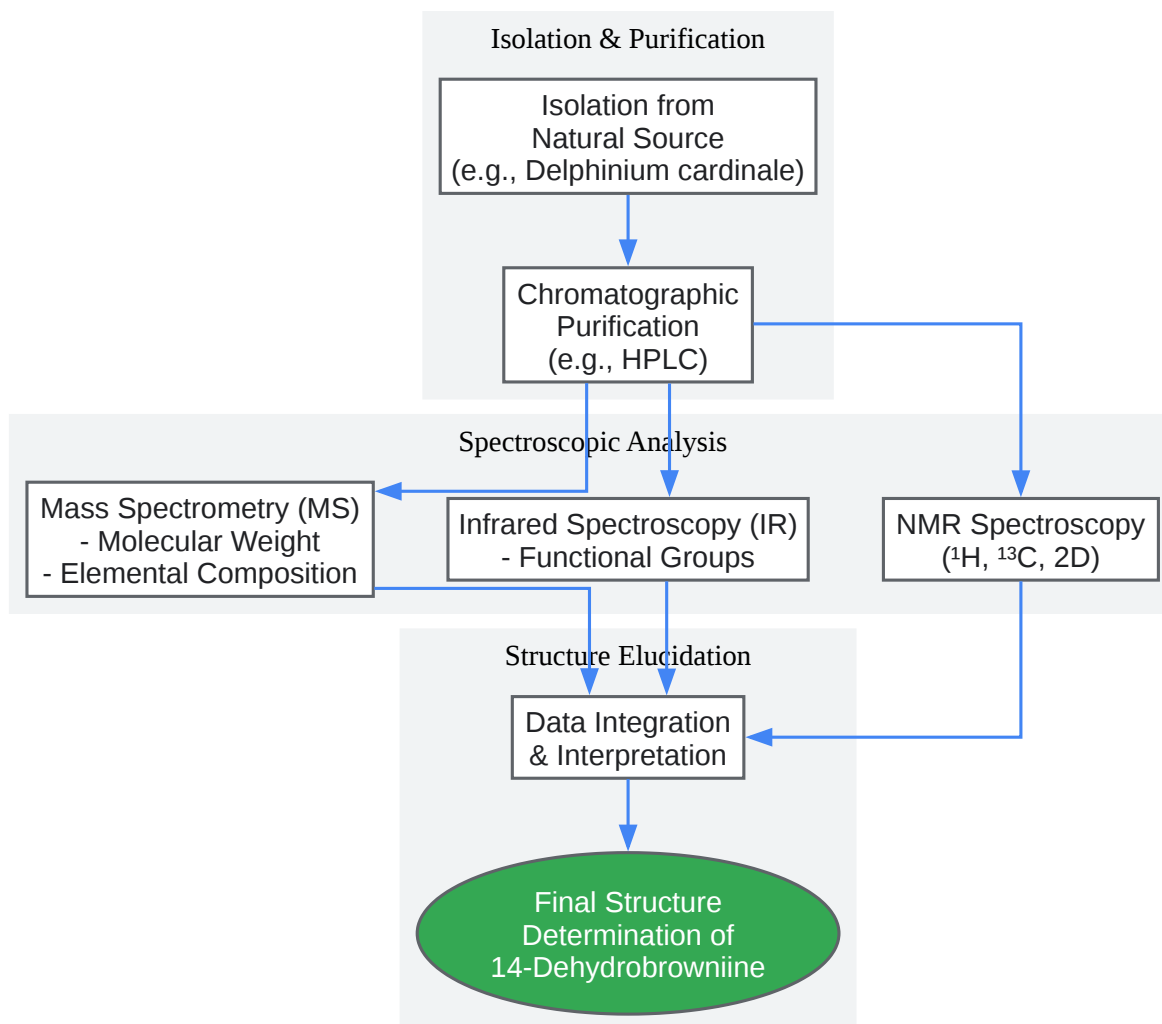
Infrared Spectroscopy

- **Sample Preparation:** The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet where a small amount of the sample is ground with potassium bromide and pressed into a disk.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each frequency. The data is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like **14-Dehydrobrowniine** follows a logical workflow, starting from isolation to complete structure elucidation.



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Caption: Workflow for the isolation and structural elucidation of **14-Dehydrobrowniine**.

Historical Context

14-Dehydrobrowniine was first isolated as a natural product from *Delphinium cardinale* by M. H. Benn in 1966.^[1] Its structure and stereochemistry have been confirmed through detailed

spectroscopic analysis, particularly ^{13}C NMR spectroscopy, and by its chemical relationship to other known diterpenoid alkaloids like browniine.[1] Since its initial discovery, it has been identified in other plant species, including Delphinium glaucescens.

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References

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